N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide
Description
N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 2,4-dimethylphenyl group and an acetamide side chain terminating in a 4-bromo-3-methylphenyl moiety. This structure combines aromatic bromination and methyl substitution, which may enhance lipophilicity and influence receptor binding.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O/c1-15-4-7-20(17(3)12-15)25-10-8-24(9-11-25)14-21(26)23-18-5-6-19(22)16(2)13-18/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOOLXIOSSQRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Analogues
| Compound Name | Substituent on Piperazine | R Group on Acetamide | Molecular Weight (g/mol) | Melting Point (°C) | Biological Activity (Reported) |
|---|---|---|---|---|---|
| Target Compound | 2,4-Dimethylphenyl | 4-Bromo-3-methylphenyl | ~403.3* | Not reported | Not explicitly reported |
| 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) | 4-Methoxyphenyl | 4-(p-Tolyl)thiazol-2-yl | 422.54 | 289–290 | MMP inhibition (anti-inflammatory) |
| N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | 3-Chlorophenyl | 4-Bromo-2-methylphenyl | 422.75 | Not reported | Not explicitly reported |
| 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) | 4-Chlorophenyl | 4-(p-Tolyl)thiazol-2-yl | 426.96 | 282–283 | MMP inhibition (anti-inflammatory) |
| 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) | 4-Fluorophenyl | 4-(p-Tolyl)thiazol-2-yl | 410.51 | 269–270 | MMP inhibition (anti-inflammatory) |
*Calculated based on molecular formula C₁₉H₂₁BrN₃O.
Key Observations:
Substituent Effects on Piperazine: The target compound’s 2,4-dimethylphenyl group on piperazine enhances lipophilicity compared to electron-withdrawing substituents (e.g., 4-chloro, 4-fluoro) in analogues 14 and 13. This may improve membrane permeability but reduce solubility .
Acetamide Terminal Modifications :
- The 4-bromo-3-methylphenyl group in the target compound contrasts with thiazole-linked aromatic systems in compounds 13–14. Thiazole rings are associated with enhanced antimicrobial and anti-inflammatory activities , suggesting the target compound may lack these specific activities unless modified.
Pharmacological Comparisons
Antimicrobial and Antifungal Activity
- : Acetamide derivatives with benzo[d]thiazol-5-ylsulfonyl-piperazine moieties (e.g., compounds 47–50) exhibit potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) and fungi (e.g., Candida albicans). These activities are attributed to the sulfonyl and thiazole groups, which are absent in the target compound .
- Implication : The target compound’s bromophenyl and dimethylphenyl groups may prioritize receptor binding over direct antimicrobial effects.
Anti-Inflammatory Potential
- : Piperazine-acetamide derivatives with thiazole rings (e.g., compounds 13–15) inhibit matrix metalloproteinases (MMPs), key mediators of inflammation. Their IC₅₀ values range from 0.8–1.2 µM, driven by thiazole-mediated interactions with MMP active sites .
- Implication : The target compound’s lack of a thiazole ring may limit MMP inhibition but could target other pathways (e.g., GPCRs via piperazine).
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